
4-ethynyl-2-methylsulfanylpyrimidine
Vue d'ensemble
Description
4-ethynyl-2-methylsulfanylpyrimidine is an organic compound with the molecular formula C7H6N2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an ethynyl group at the 4-position and a methylthio group at the 2-position makes this compound unique and of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methylsulfanylpyrimidine typically involves the reaction of 2-methylthio-4-pyrimidone with ethynylating agents under specific conditions. One common method includes the use of ethynyl magnesium bromide in the presence of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-ethynyl-2-methylsulfanylpyrimidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenyl or alkyl derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often facilitated by a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenyl or alkyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-ethynyl-2-methylsulfanylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-ethynyl-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-Methyl-2-(methylthio)pyrimidine
- 2-Methylthio-4-pyrimidone
- 4-Ethynylpyrimidine
Comparison: 4-ethynyl-2-methylsulfanylpyrimidine is unique due to the presence of both an ethynyl and a methylthio group, which confer distinct chemical reactivity and biological activity. Compared to 4-Methyl-2-(methylthio)pyrimidine, the ethynyl group in this compound provides additional sites for chemical modification and potential biological interactions .
Propriétés
Formule moléculaire |
C7H6N2S |
|---|---|
Poids moléculaire |
150.2 g/mol |
Nom IUPAC |
4-ethynyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-3-6-4-5-8-7(9-6)10-2/h1,4-5H,2H3 |
Clé InChI |
ZQPNFOFVPZSCAR-UHFFFAOYSA-N |
SMILES |
CSC1=NC=CC(=N1)C#C |
SMILES canonique |
CSC1=NC=CC(=N1)C#C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


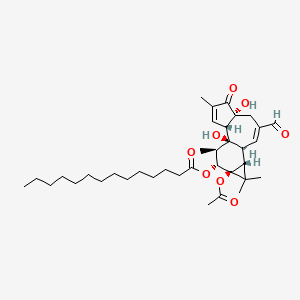
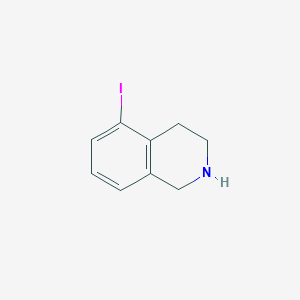
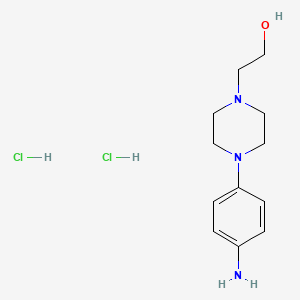
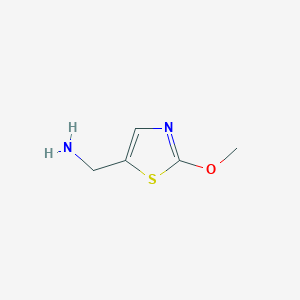
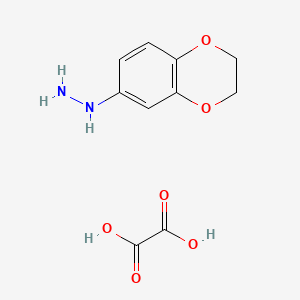
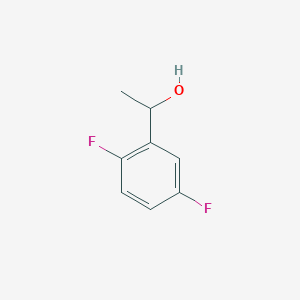
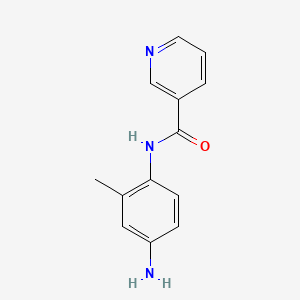

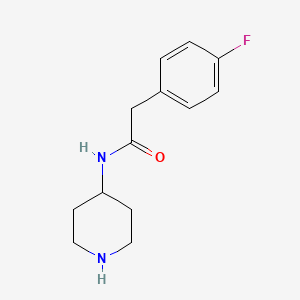
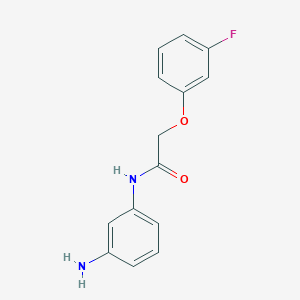
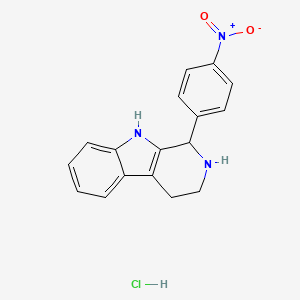
![6-chloro-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1645207.png)
![ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B1645208.png)
